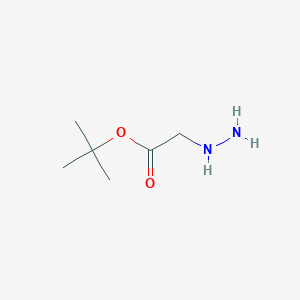

Tert-butyl 2-hydrazinylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydrazinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)4-8-7/h8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFAXOIULDHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-12-3 | |

| Record name | tert-butyl 2-hydrazinylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Tert Butyl 2 Hydrazinylacetate

Advanced Synthetic Techniques and Reaction Conditions

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of tert-butyl 2-hydrazinylacetate and its derivatives is an area of increasing focus, aimed at reducing the environmental impact of chemical processes. rsc.org Key to this is the development of synthetic routes that are more efficient and generate less hazardous waste. mlsu.ac.in

One of the core tenets of green chemistry is waste prevention, which is prioritized over the treatment of waste after it has been created. mlsu.ac.in In the context of this compound synthesis, this involves designing reactions that maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. mlsu.ac.in

A significant advancement in this area is the use of continuous-flow reactors. This technology offers several advantages over traditional batch processing, including enhanced safety, better product quality, and the ability to perform reactions that are difficult or impossible to conduct in batch mode. researchgate.net Continuous manufacturing is considered a promising approach to greener synthesis. researchgate.net For instance, the synthesis of 1H-indazoles using tert-butyl carbazate, a related compound, has been successfully demonstrated in a continuous-flow system at high temperatures. researchgate.net

Another green chemistry strategy involves the use of less hazardous chemical syntheses. This has led to research into alternative reagents and catalysts. For example, a method for preparing tert-butyl carbazate, a precursor to this compound, utilizes an ionic liquid and a solid alkali catalyst, avoiding the use of phosphine (B1218219) ligands which are environmentally problematic. google.com This process is noted for its simplicity, high yield, and reduced environmental pollution. google.com

The principle of using renewable feedstocks is also relevant. While not directly applied to the synthesis of this compound in the provided information, the broader field of green chemistry encourages the use of bio-based reagents like amino acids and proteins. google.com

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure is a key goal. mlsu.ac.in Research has shown the successful synthesis of diprotected monosubstituted hydrazine (B178648) derivatives from tert-butyl carbazates at room temperature, highlighting the potential for milder reaction conditions. acs.org A novel, solvent-free, and base-free method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions further exemplifies this principle. rsc.org

The use of safer solvents and auxiliaries is another critical aspect. mlsu.ac.in Efforts are being made to replace hazardous solvents with greener alternatives. The choice of solvent can significantly impact the environmental footprint of a synthesis. mlsu.ac.in

Finally, the development of synthetic methods that allow for the design of chemicals with reduced toxicity while maintaining efficacy is a fundamental goal of green chemistry. This involves understanding the structure-activity relationship of the target molecule and its potential environmental and biological effects. mlsu.ac.in

Purification and Isolation Strategies in Laboratory Scale

The purification and isolation of this compound and its derivatives at the laboratory scale are crucial steps to obtain a product of high purity for subsequent applications. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

A common technique for purification is column chromatography . This method separates compounds based on their differential adsorption onto a stationary phase. For example, in the synthesis of a derivative, (S)-4-(benzyloxy)-3-hydroxybutanenitrile, column chromatography was employed to achieve a high degree of separation, yielding a product with 98% diastereomeric excess. google.com

Recrystallization is another widely used method for purifying solid compounds. This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. Solvents such as n-hexane and n-heptane have been noted as suitable for the recrystallization of related tert-butyl ester derivatives. google.com

Extraction is a fundamental technique used to separate the target compound from a reaction mixture. This is often performed after quenching the reaction. For instance, in the flow synthesis of hydrazine derivatives, the products were isolated by basifying the reaction mixture, followed by extraction with an organic solvent like ethyl acetate (B1210297) (EtOAc). The aqueous layer was then acidified and re-extracted to isolate the desired product. worktribe.com

The progress of purification is often monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) . google.com These methods provide a quick assessment of the purity of the fractions collected during chromatography or the effectiveness of a recrystallization step.

For volatile compounds, distillation can be an effective purification method. However, for a compound like this compound, which has a higher boiling point, other methods are generally preferred.

The isolation of the final product often involves the removal of the solvent under reduced pressure using a rotary evaporator . The resulting solid or oil is then typically dried under high vacuum to remove any residual solvent.

The characterization of the purified this compound is confirmed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, such as N-H and C=O stretching vibrations. Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the compound.

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 2 Hydrazinylacetate

Nucleophilic Reactivity of the Hydrazinyl Moiety

The presence of the terminal -NH2 group in the hydrazinyl moiety confers significant nucleophilic character to tert-butyl 2-hydrazinylacetate. This nucleophilicity is the driving force behind a variety of important chemical transformations.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. evitachem.comuchile.cl This reaction is a cornerstone of hydrazone chemistry and serves as a gateway to a diverse array of further chemical transformations.

This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds under mild conditions, often with acid catalysis, to furnish the product, which contains a C=N double bond. researchgate.net The tert-butyl ester group generally remains intact under these conditions. The formation of these hydrazones is a crucial step in the synthesis of various biologically active molecules. researchgate.netresearchgate.net

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product (Hydrazone) | Reaction Conditions | Reference |

| Benzaldehyde | tert-butyl 2-(2-benzylidenehydrazinyl)acetate | EtOH, reflux | researchgate.net |

| Acetone | tert-butyl 2-(2-isopropylidenehydrazinyl)acetate | Catalytic acid | |

| Various aromatic aldehydes | Series of substituted hydrazones | EtOH, reflux, 3 hours | researchgate.net |

The hydrazones derived from this compound can serve as key intermediates for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The specific outcome of these cyclizations depends on the structure of the initial carbonyl compound and the reaction conditions employed. For instance, the hydrazone can undergo cyclization to form pyrazole (B372694) derivatives, which are known for their anti-inflammatory and analgesic activities. In some cases, intramolecular cyclization can occur spontaneously or be induced by specific reagents, leading to the formation of stable ring structures. nih.govpleiades.onlineelsevierpure.com

Acylation and Sulfonylation Reactions at Nitrogen

The nitrogen atoms of the hydrazinyl group in this compound are nucleophilic and can be readily acylated or sulfonylated. These reactions are important for the introduction of various functional groups and for the synthesis of more complex molecules. Acylation can be achieved using acyl chlorides or anhydrides, while sulfonylation is typically carried out with sulfonyl chlorides in the presence of a base. chim.it These reactions can, in principle, occur at either the terminal (Nα) or the internal (Nβ) nitrogen, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Alkylation Strategies on the Hydrazinyl Nitrogen

Alkylation of the hydrazinyl moiety in this compound provides a route to N-substituted derivatives. This can be achieved using various alkylating agents, such as alkyl halides. The reaction can lead to mono- or di-alkylation, and the control of selectivity can be challenging. In some synthetic strategies, N-alkylation of a related bromide intermediate with tert-butyl hydrazine (B178648) carboxylate is a key step. epo.org

Transformations Involving the Tert-butyl Ester Functionality

The tert-butyl ester group in this compound is a common protecting group for the carboxylic acid functionality. Its primary role is to mask the reactivity of the carboxyl group while reactions are carried out on the hydrazinyl part of the molecule.

The most significant transformation of the tert-butyl ester is its cleavage to unmask the carboxylic acid. This deprotection is typically achieved under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758). The stability of the tert-butyl ester to basic and mild acidic conditions allows for selective transformations at the hydrazinyl moiety without affecting the ester. However, strong acids will lead to the hydrolysis of the ester, releasing isobutylene (B52900). The selective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups can be achieved using specific reagents like zinc bromide (ZnBr2). researchgate.net The hydrolysis of tert-butyl esters is generally slow under neutral conditions. For comparison, the hydrolysis half-life of tert-butyl acetate (B1210297) at pH 7 is estimated to be 135 years. nih.gov

Acid-Catalyzed Hydrolysis and Transesterification Reactions

The ester linkage in this compound is susceptible to cleavage under acidic conditions through hydrolysis and can be modified via transesterification.

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions is a well-established reaction. The mechanism for this compound follows a pathway that leverages the stability of the resulting tert-butyl carbocation. researchgate.net The process begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack. However, due to the steric bulk of the tert-butyl group, the reaction proceeds via a unimolecular cleavage of the carbon-oxygen bond (AAL1 mechanism). This cleavage generates a stable tertiary carbocation ((CH₃)₃C⁺) and the corresponding carboxylic acid, in this case, 2-hydrazinylacetic acid. researchgate.netchegg.com The tert-butyl carbocation is then neutralized, typically by reacting with a nucleophile (like water) or by eliminating a proton to form isobutylene. researchgate.net This mechanism is distinct from the acid-catalyzed hydrolysis of less hindered esters, such as methyl acetate, which typically proceed through a bimolecular pathway (AAC2). chegg.com

Transesterification: This process involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. While methyl and ethyl esters are commonly used in transesterification, tert-butyl esters can also undergo this reaction. researchgate.netgoogle.com Various catalysts can facilitate this transformation, including tin compounds (like dibutyltin (B87310) oxide), zinc acetate (Zn-A), and titanium isopropoxide (Ti-IP). google.comuos.ac.kr The reaction conditions, such as temperature and catalyst choice, are crucial. For instance, studies on the transesterification of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) have shown that Zn-A is effective at lower temperatures, whereas Ti-IP shows higher activity at elevated temperatures (e.g., 210 °C). uos.ac.kr The reaction generally involves the nucleophilic attack of the new alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate.

A study on the transesterification of various methyl esters demonstrated that potassium tert-butoxide in diethyl ether is an efficient system for this conversion at ambient temperature. researchgate.net Lipase-catalyzed transesterification has also been reported for related hydrazinyl acetates in organic solvents like tert-butyl methyl ether and toluene. researchgate.net

Selective Deprotection Strategies for the Tert-butyl Group

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic ones. However, its selective removal is a critical step in multi-step syntheses.

The most common method for cleaving a tert-butyl ester is through acid-mediated hydrolysis. The mechanism is the same as described for acid-catalyzed hydrolysis, involving the formation of a stable tert-butyl carbocation. researchgate.net

A variety of acidic reagents can be employed, with the choice often depending on the sensitivity of other functional groups in the molecule. lookchem.com

Strong Acids: Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is a standard reagent for tert-butyl ester deprotection. lookchem.com Hydrochloric acid (HCl) is also commonly used. lookchem.com

Milder Acids: For substrates sensitive to harsh acidic conditions, milder reagents are preferred. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters, tolerating other acid-labile groups like Cbz carbamates and TBDMS ethers. organic-chemistry.org

The general mechanism involves protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation, which subsequently forms isobutylene gas. researchgate.net

Table 1: Common Acidic Reagents for Tert-butyl Ester Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Very common, but harsh. Can remove other acid-labile groups. lookchem.com |

| Hydrochloric Acid (HCl) | Various solvents (e.g., Dioxane, Ether) | Strong acid, effective but lacks selectivity. lookchem.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Milder, environmentally benign, and selective. organic-chemistry.org |

Alternative Chemical Methods for Ester Cleavage

To enhance selectivity and avoid the harsh conditions of strong acids, several alternative methods for tert-butyl ester cleavage have been developed.

Silica (B1680970) Gel: A notably mild and selective method involves refluxing the tert-butyl ester with standard flash chromatography-grade silica gel in toluene. lookchem.comresearchgate.net This method provides good yields of the corresponding carboxylic acid and is selective for tert-butyl esters over other acid-sensitive groups like tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.net The reaction typically takes 0.5 to 7 hours. lookchem.com

Potassium Hydroxide (B78521) in THF: While tert-butyl esters are generally stable to basic conditions, powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) has been reported as a safe and efficient alternative to the hazardous sodium hydride (NaH) in DMF method for cleaving tert-butyl benzoates. organic-chemistry.org This method proceeds at ambient temperature with high yields via a BAC2 ester cleavage mechanism. organic-chemistry.org

Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue"): A catalytic protocol using "magic blue" (MB•+) and triethylsilane offers a mild method for deprotection. organic-chemistry.orgacs.org This system facilitates the cleavage of the C-O bond in tert-butyl esters, ethers, and carbamates in high yields without requiring high temperatures or strong acids. acs.org

Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters. nih.govresearchgate.net This method has shown compatibility with certain amine protecting groups, allowing for the preparation of specific N-protected amino acids from their tert-butyl esters. nih.gov

Table 2: Comparison of Alternative Deprotection Methods

| Method/Reagent | Conditions | Advantages |

|---|---|---|

| Silica Gel | Refluxing Toluene | Mild, selective over t-butyl ethers and TMSE esters. researchgate.net |

| KOH / THF | Ambient Temperature | Safer alternative to NaH/DMF, high yields. organic-chemistry.org |

| "Magic Blue" / HSiEt₃ | Catalytic, mild conditions | Avoids strong acids/bases and high temperatures. acs.org |

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: While specific rearrangement reactions extensively documented for this compound itself are not common in the literature, the potential for rearrangement exists, particularly through carbocation intermediates. During acid-catalyzed reactions where the tert-butyl carbocation is formed, it is generally stable and prone to elimination (forming isobutylene) rather than rearrangement. researchgate.net However, rearrangements are a fundamental process in organic chemistry, often occurring to form a more stable species. msu.edu For example, the organic-chemistry.org-Wittig rearrangement is a known reaction of ethers that proceeds via a carbanion intermediate, and other rearrangements can be initiated by the formation of carbocations or acyl nitrenes. msu.eduorganic-chemistry.org In the context of related structures, catalytic asymmetric cyclizative rearrangements of anilines with vicinal diketones have been shown to proceed via a 1,2-ester shift. nih.gov

Fragmentations: The fragmentation pattern of a molecule in mass spectrometry provides valuable structural information. For this compound, the most characteristic fragmentation would involve the cleavage of the bond between the oxygen and the tert-butyl group. This heterolytic cleavage results in the formation of a highly stable tertiary carbocation, [(CH₃)₃C]⁺. This ion is expected to be the base peak or a very prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of 57. docbrown.info This fragmentation is a hallmark of molecules containing a tert-butyl group. Further fragmentation of the m/z 57 ion can occur, for instance, through the loss of a hydrogen molecule (H₂) to yield an ion at m/z 55. docbrown.info The remaining part of the molecule, [CH₂(NHNH₂)C(O)O]⁺, would also fragment further.

Applications of Tert Butyl 2 Hydrazinylacetate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of tert-butyl 2-hydrazinylacetate makes it a valuable reagent for synthesizing heterocyclic systems, which are core components of many pharmaceutical agents and biologically active compounds. Its hydrazine (B178648) group acts as a key nucleophile in cyclization reactions to form rings containing multiple nitrogen atoms.

A significant application of this compound is in the synthesis of 1H-indazoles. The indazole core is a prominent feature in numerous pharmacologically active molecules. A continuous-flow synthesis method has been developed for the efficient production of 1H-indazoles through the reaction of o-fluorobenzaldehydes with this compound at high temperatures. clockss.orgresearchgate.net This process highlights the utility of this compound as a safer and effective substitute for the more hazardous hydrazine hydrate (B1144303). clockss.org

The reaction proceeds via the condensation of an o-fluorobenzaldehyde with this compound to form an aryl hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the benzene (B151609) ring is activated by electron-withdrawing groups, leads to the formation of the indazole ring. clockss.org The reaction conditions, including temperature, residence time, and solvent, have been optimized using a Box-Behnken design to achieve high yields. clockss.org

For instance, the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and this compound has been thoroughly studied. The optimized continuous-flow conditions resulted in a yield of over 85%. clockss.org

Table 1: Synthesis of 1H-Indazoles using this compound

| Entry | o-Fluorobenzaldehyde Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromo-2,6-difluorobenzaldehyde | 6-Bromo-4-fluoro-1H-indazole | >85 |

| 2 | 4-Chloro-2-fluorobenzaldehyde | 4-Chloro-1H-indazole | 17 |

| 3 | 2,4,6-Trifluorobenzaldehyde | 4,6-Difluoro-1H-indazole | Good |

Role in Peptide and Peptidomimetic Chemistry

The structural components of this compound lend themselves to applications in peptide science. The tert-butyl ester serves as a protecting group that can be removed under specific acidic conditions, a common strategy in peptide synthesis.

Protected peptide hydrazides are valuable intermediates in peptide chemistry, as they can be converted to corresponding azides for use in coupling reactions to build larger peptides. google.com The tert-butyl ester group is particularly useful in peptide synthesis because it is resistant to a wide range of nucleophiles and can be cleaved with mild acids, which minimizes side reactions. google.com

The synthesis of hydrazinopeptides has been explored using both Boc/benzyl and Fmoc/tert-butyl strategies. nih.gov While direct incorporation of the entire this compound molecule is a specialized application, the principles of using tert-butyl protected hydrazides are well-established. For example, in solid-phase peptide synthesis (SPPS), peptide hydrazides can be generated by the hydrazinolysis of the C-terminal ester linkage to the resin. google.com The use of a tert-butyl based protection scheme (Fmoc/tBu) is common, where the final cleavage from the resin and deprotection of side chains is achieved with strong acids like trifluoroacetic acid (TFA). google.combeilstein-journals.org

The synthesis of peptide hydrazides is a key step for convergent peptide synthesis strategies, where protected peptide fragments are created and then joined together. google.com The stability of the tert-butyl group under various conditions, apart from strong acid, makes it a reliable protecting group in these multi-step syntheses.

Synthesis of Hydrazinyl-Functionalized Peptidomimetics

The incorporation of non-natural amino acids and functional groups into peptide structures is a cornerstone of peptidomimetic design, aiming to enhance biological activity, stability, and conformational rigidity. This compound, particularly in its fully protected form as N,N',N'-tris(Boc)hydrazinoacetic acid, is a key reagent for introducing the hydrazinoacetyl group into peptide backbones using solid-phase peptide synthesis (SPPS).

This method is compatible with standard Fmoc/tert-butyl SPPS chemistry. The protected hydrazinoacetic acid can be coupled to a resin-bound peptide, allowing for the controlled elongation of the peptide chain. The presence of the hydrazino group introduces a unique functional handle that is orthogonal to the native amide bonds of the peptide. This functionality is pivotal for subsequent chemoselective ligation reactions. For instance, after deprotection, the terminal hydrazide can react selectively with an aldehyde or ketone to form a stable hydrazone bond. This approach is instrumental in conjugating peptides to other molecules, such as lipids for the formation of synthetic peptidoliposomes, or for creating cyclic or branched peptide structures.

Peptidomimetics based on hydrazino derivatives are an important class of foldamers with significant biological potential, including protease inhibition and antimicrobial activity. The use of protected hydrazinoacetic acid derivatives provides a robust and scalable method for producing these complex hydrazinopeptides in high yield and purity.

Table 1: Key Reagents in Hydrazinyl-Functionalized Peptidomimetic Synthesis

| Compound | Role in Synthesis |

|---|---|

| N,N',N'-tris(Boc)hydrazinoacetic acid | Protected building block for introducing the hydrazinoacetyl moiety during SPPS. |

| Fmoc-protected amino acids | Standard building blocks for peptide chain elongation. |

| Solid-phase resin (e.g., Rink Amide) | Solid support for the synthesis process. |

Utilization in Natural Product Synthesis

Hydrazine-containing compounds are relatively rare in nature but exhibit remarkable structural diversity and biological activities when found. While this compound and its parent structure, tert-butyl carbazate, are crucial intermediates in medicinal chemistry and the synthesis of various heterocyclic systems, their direct application as a key building block in the total synthesis of complex natural products is not extensively documented in scientific literature.

Hydrazides and their derivatives are recognized as important synthons for constructing five, six, and seven-membered heterocyclic rings containing one or more heteroatoms, which are common motifs in biologically active molecules. However, specific examples detailing the incorporation of the this compound scaffold into a multi-step natural product total synthesis are not prominently reported. The utility of related hydrazine derivatives is more generally noted for the synthesis of pharmacologically active compounds rather than for the replication of naturally occurring molecular architectures.

Integration in Flow Chemistry Systems for Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. The structural motifs present in this compound—namely the Boc-protected hydrazine and the tert-butyl ester—are well-suited for integration into flow chemistry systems.

A notable application is seen with the closely related compound, tert-butyl carbazate, in nickel/photoredox-catalyzed C-N coupling reactions with aryl halides. mdpi.compunagri.com This method, optimized for a continuous-flow photochemical protocol, enables the synthesis of arylhydrazines with short residence times and high selectivity. mdpi.compunagri.com Such processes are difficult to scale in batch reactors due to the challenges of light penetration but are efficiently managed in microreactors. This demonstrates the amenability of the Boc-hydrazine functionality to modern continuous manufacturing techniques.

Furthermore, the hydrolysis of tert-butyl esters, the other key functional group in the target molecule, can be effectively achieved in continuous plug flow reactors at elevated temperatures and pressures without the need for additional reagents like acids or bases. guidechem.com This transformation is a critical deprotection step in many synthetic sequences. The proven compatibility of both the protected hydrazine and the tert-butyl ester functionalities with flow conditions underscores the potential of this compound as a valuable reagent for streamlined, multi-step continuous synthesis of complex organic molecules.

Table 2: Comparison of Batch vs. Flow Synthesis for Arylhydrazine Production

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Minutes (short residence time) mdpi.compunagri.com |

| Scalability | Challenging, especially for photochemical reactions | Readily scalable by running longer or in parallel |

| Safety | Handling of hazardous reagents at large scale | Small reactor volumes improve safety researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to side products | Highly efficient, improving selectivity researchgate.net |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters researchgate.net |

Contributions to Advanced Organic Synthesis Methodologies

This compound and its derivatives contribute to several advanced organic synthesis methodologies that push the boundaries of molecular construction.

One of the most significant contributions is in the field of chemoselective ligation . As detailed in the synthesis of peptidomimetics, the introduction of a hydrazinoacetyl group provides a nucleophilic handle that is orthogonal to most other functionalities in a complex biomolecule. The subsequent hydrazone formation with an aldehyde or ketone is a highly selective and efficient "click-like" reaction that can be performed in the presence of other sensitive functional groups and often in aqueous media. This methodology is a powerful tool for bioconjugation, enabling the linking of peptides to surfaces, polymers, or other biomolecules.

Secondly, the use of its parent compound, tert-butyl carbazate, in photoredox and nickel-catalyzed cross-coupling reactions within flow systems represents an advancement in C-N bond formation. mdpi.compunagri.com These methods provide a powerful alternative to traditional palladium-catalyzed approaches, expanding the toolbox for synthesizing functionalized arylhydrazines, which are precursors to many important pharmaceutical and agrochemical compounds. mdpi.compunagri.com

Derivatives and Analogues of Tert Butyl 2 Hydrazinylacetate: Synthesis and Reactivity

Modifications at the Carboxylic Ester Position

The tert-butyl ester group in tert-butyl 2-hydrazinylacetate can be readily transformed into other esters or the corresponding carboxylic acid, providing a gateway to a variety of derivatives.

Synthesis and Reactivity of Alkyl 2-Hydrazinylacetates (e.g., Ethyl and Methyl Esters)

The synthesis of other alkyl 2-hydrazinylacetates, such as the ethyl and methyl esters, can be achieved through transesterification of the parent tert-butyl ester. While direct transesterification of tert-butyl esters can be challenging, methods involving acid or base catalysis with the corresponding alcohol (ethanol or methanol) can be employed.

A common route to ethyl 2-hydrazinylacetate involves the reaction of ethyl chloroacetate (B1199739) with hydrazine (B178648) hydrate (B1144303). One patented method describes the preparation of ethyl hydrazinoacetate hydrochloride by first reacting chloroacetic acid with hydrazine hydrate and an alkali to form sodium hydrazinoacetate. This intermediate is then subjected to an esterification reaction with absolute ethanol (B145695) and dry hydrogen chloride to yield the desired product.

Similarly, methyl 2-hydrazinylacetate can be synthesized by the reaction of methyl chloroacetate with hydrazine hydrate. The reactivity of these smaller alkyl esters is generally higher than that of the tert-butyl ester, particularly in nucleophilic acyl substitution reactions. For instance, they can be more readily converted to amides or other ester derivatives under milder conditions. The reactivity of the hydrazinyl moiety in these simpler esters mirrors that of the parent compound, readily forming hydrazones with aldehydes and ketones.

| Compound | Starting Material(s) | Key Reagents | Reference |

| Ethyl 2-hydrazinylacetate hydrochloride | Chloroacetic acid, Hydrazine hydrate | NaOH, Ethanol, HCl | Patent CN102311362A |

| Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate derivative | Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate | Hydrazine hydrate | Scientific Publication |

Preparation of 2-Hydrazinylacetic Acid Derivatives

The hydrolysis of the tert-butyl ester of 2-hydrazinylacetate under acidic conditions, such as with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), yields 2-hydrazinylacetic acid. This carboxylic acid can then serve as a precursor for a variety of derivatives.

Amidation of the carboxylic acid can be achieved by coupling it with primary or secondary amines using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amides. Alternatively, the tert-butyl ester can be directly converted to amides through tert-butoxide-assisted amidation with amines.

Furthermore, the carboxylic acid can be activated, for example, by conversion to an acid chloride with thionyl chloride or oxalyl chloride, which can then react with a wide range of nucleophiles to afford various derivatives.

Functionalization of the Hydrazinyl Moiety

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be functionalized through various reactions, leading to a wide range of N-substituted analogues.

N-Mono- and N,N-Disubstituted Hydrazinyl Analogues

The synthesis of N-mono- and N,N-disubstituted analogues of this compound can be achieved through several methods. Direct alkylation of this compound with alkyl halides can lead to a mixture of mono- and disubstituted products. To achieve selectivity, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is a more controlled method for introducing a single substituent.

For the synthesis of N,N-disubstituted hydrazines, a strategy involving the electrocatalytic addition of hydrazine to α,β-unsaturated carbonyl compounds has been reported, which could be adapted for the synthesis of corresponding hydrazinylacetate derivatives.

The reactivity of these N-substituted analogues is influenced by the nature of the substituents. Electron-donating groups on the nitrogen can enhance the nucleophilicity of the remaining N-H group, while bulky substituents can introduce steric hindrance, affecting its reactivity in subsequent transformations.

Acyl- and Carbamoyl-Protected Hydrazinyl Derivatives

The hydrazinyl moiety can be protected with acyl or carbamoyl (B1232498) groups to modulate its reactivity or to introduce specific functionalities. Acylation can be readily achieved by reacting this compound with acid chlorides or anhydrides in the presence of a base. This results in the formation of N-acyl-protected derivatives.

Similarly, carbamoyl derivatives can be prepared by reacting the hydrazine with isocyanates or carbamoyl chlorides. The widely used tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O), often yielding the N,N'-bis-Boc protected derivative. The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group for hydrazines, typically introduced using Fmoc-Cl or Fmoc-OSu.

These protected derivatives are stable under various reaction conditions, allowing for selective modification of other parts of the molecule. The protecting groups can be selectively removed under specific conditions, for example, the Boc group is cleaved with acid, while the Fmoc group is removed with a base like piperidine.

| Protecting Group | Reagent | Cleavage Condition |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic (e.g., TFA) |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |

| Acyl | Acid chloride or Anhydride | Hydrolysis (acidic or basic) |

Synthetic Routes to Stereoisomeric Forms and Chiral Derivatization

The synthesis of stereoisomeric forms of this compound derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric synthesis.

Asymmetric synthesis of chiral α-hydrazino acid derivatives can be achieved through the stereoselective amination of chiral enolates with azodicarboxylate esters. This approach allows for the introduction of a stereocenter at the α-carbon with high diastereoselectivity.

Another strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary attached to the acetate (B1210297) moiety can direct the stereochemical outcome of reactions at the α-position. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Chiral resolution of racemic mixtures of 2-hydrazinylacetic acid derivatives is also a viable method to obtain enantiomerically pure compounds. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Furthermore, chiral derivatizing agents can be used to convert the enantiomers of a racemic hydrazine-containing compound into diastereomers that can be separated and quantified using chromatographic techniques like HPLC. This is a common analytical method to determine the enantiomeric excess of a chiral synthesis.

Structure-Reactivity Correlations in Analogue Series

A systematic study of structure-reactivity relationships for analogues of this compound would typically involve the synthesis of a series of compounds with varying substituents and the subsequent measurement of their reaction rates under controlled conditions. The data obtained could then be analyzed using tools such as the Hammett equation, which correlates reaction rates with substituent constants that quantify electronic effects.

Electronic Effects:

The introduction of electron-donating or electron-withdrawing groups at various positions on the this compound scaffold would modulate the electron density on the hydrazine nitrogens.

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups would be expected to increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and increasing the rates of reaction with electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or cyano would decrease the electron density, making the hydrazine less nucleophilic and slowing down reaction rates.

A hypothetical quantitative analysis could involve plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ). A positive slope (ρ > 0) would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. A negative slope (ρ < 0) would imply that electron-donating groups accelerate the reaction, consistent with the development of positive charge in the transition state.

Steric Effects:

The bulky tert-butyl group is a defining feature of this compound and its derivatives. This group exerts significant steric hindrance around the adjacent nitrogen atom, which can influence the regioselectivity and rate of reactions.

In a hypothetical series of analogues where the size of the ester group is varied (e.g., methyl, ethyl, isopropyl), one would expect to observe a decrease in reaction rate as the steric bulk increases. This is due to the increased difficulty for the reacting partner to approach the nitrogen atom.

To quantify these steric effects, Taft plots could be employed, which correlate reaction rates with steric parameters (Es).

Interactive Data Table: Hypothetical Reactivity Data for this compound Analogues

Without actual experimental data, the following table is a hypothetical representation of what a structure-reactivity study might yield. It illustrates how reaction rates might vary with different substituents. The rate constants are purely illustrative.

| Substituent (R) | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

| -H | 0.00 | 1.00 |

| -CH3 (para) | -0.17 | 2.50 |

| -OCH3 (para) | -0.27 | 4.20 |

| -Cl (para) | 0.23 | 0.45 |

| -NO2 (para) | 0.78 | 0.05 |

Table 1. Hypothetical relative rate constants for the acylation of para-substituted N-phenyl-tert-butyl 2-hydrazinylacetate analogues.

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their structural characteristics.

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netjchps.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. slideshare.net When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, the nuclei can be excited from a lower to a higher energy state. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of each nucleus. jchps.com

This sensitivity gives rise to the "chemical shift" (δ), which is the position of an NMR signal relative to a standard reference, typically tetramethylsilane (TMS). jchps.com The chemical shift indicates the type of chemical environment the nucleus resides in. Further structural information is obtained from:

Signal Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. libretexts.org

Spin-Spin Splitting: The signal for a proton is split into multiple peaks (a multiplet) by the magnetic fields of neighboring, non-equivalent protons. This splitting pattern reveals the number of adjacent protons. slideshare.net

For tert-butyl 2-hydrazinylacetate (C₆H₁₄N₂O₂), NMR spectroscopy would provide definitive structural confirmation. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The nine protons of the tert-butyl group are chemically equivalent and shielded, appearing as a sharp singlet at a low chemical shift (upfield). acdlabs.com The two protons of the methylene group (-CH₂-) are adjacent to both the carbonyl group and the hydrazine (B178648) moiety, which deshields them, causing their signal to appear further downfield. The protons on the hydrazine group (-NHNH₂) are exchangeable and their chemical shift can vary, often appearing as a broad signal.

¹³C NMR: The carbon atoms in the molecule would also produce distinct signals. The tert-butyl methyl carbons are equivalent and appear upfield. The quaternary carbon of the tert-butyl group appears further downfield. The methylene carbon, being attached to an electronegative oxygen and nitrogen, is deshielded, as is the carbonyl carbon, which typically has one of the largest chemical shifts in the spectrum. oregonstate.edu

Interactive Table: Predicted NMR Data for this compound

| Atom | ¹H NMR | ¹³C NMR |

| Predicted δ (ppm) | Multiplicity | |

| (CH₃)₃C- | ~1.45 | Singlet |

| (CH₃)₃C- | - | - |

| -O-CH₂- | ~3.50 | Singlet |

| -C(O)- | - | - |

| -NH-NH₂ | Variable (Broad) | Singlet |

Applications of Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of a compound. ntnu.edu In MS, a sample is ionized, and the resulting charged molecules or molecular fragments are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring m/z values with extremely high precision (typically to four or more decimal places). researchgate.netchimia.ch This accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass. acs.org For instance, while carbon monoxide (CO) and nitrogen gas (N₂) both have a nominal mass of 28, their exact masses are 27.9949 and 28.0061, respectively, a difference easily resolved by HRMS.

For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₄N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed formula.

Interactive Table: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₆H₁₄N₂O₂ | [M+H]⁺ | 147.11280 |

| C₆H₁₄N₂O₂ | [M+Na]⁺ | 169.09475 |

Utility of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com It is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, leading to characteristic absorption bands in the IR spectrum. bellevuecollege.edu

The IR spectrum is typically divided into two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key structural features. udel.edu

In the analysis of this compound, IR spectroscopy would clearly indicate the presence of the ester and hydrazine moieties:

Ester Group: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of a saturated ester. fiveable.melibretexts.org Additionally, C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ range. libretexts.org

Hydrazine Group: The N-H stretching vibrations of the primary amine part of the hydrazine (-NH₂) typically appear as two distinct, sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org The N-H bending vibration would also be present around 1600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (N-H) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Hydrazine (N-H) | N-H Bend | ~1600 | Medium |

| Alkane (C-H) | C-H Bend | 1370 - 1470 | Medium |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. cdc.gov It is fundamental for both assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. teledynelabs.com HPLC is used for both analytical and preparative purposes.

Analytical HPLC: The primary goal of analytical HPLC is to identify and quantify the components in a sample. It utilizes narrow columns, small particle sizes in the stationary phase, and low flow rates to achieve high-resolution separations. The output is a chromatogram showing peaks corresponding to each component, with the area of each peak being proportional to its concentration. This is the standard method for determining the purity of a compound like this compound. Given its polar nature, a reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase would likely be employed. sielc.comhplc.eu

Preparative HPLC: The objective of preparative HPLC is to isolate and purify a specific compound from a mixture. labcompare.com To handle larger sample loads, it employs wider columns, larger stationary phase particles, and higher mobile phase flow rates compared to analytical HPLC. google.com Fractions of the eluent are collected as they exit the detector, allowing for the isolation of the pure target compound. This technique is crucial for obtaining high-purity this compound for further research applications.

Interactive Table: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Goal | Purity assessment, quantification | Isolation, purification |

| Column Diameter | 2.1 - 4.6 mm | >10 mm |

| Sample Load | Micrograms (µg) to milligrams (mg) | Milligrams (mg) to grams (g) |

| Flow Rate | 0.5 - 2.0 mL/min | >10 mL/min |

| Outcome | Chromatogram for purity analysis | Collected fractions of pure compound |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Direct analysis of this compound by GC can be challenging due to the high polarity and hydrogen-bonding capacity of the hydrazine functional group, which can lead to poor peak shape and thermal instability. researchgate.net However, these issues can be overcome through derivatization. researchgate.net Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. For hydrazines, a common approach is to react them with an aldehyde or ketone (such as acetone) to form a corresponding hydrazone or azine. acs.orgnih.govsielc.com This derivative is less polar and more suitable for GC analysis, allowing for accurate purity assessment and quantification of trace amounts.

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the current date, detailed research findings from X-ray crystallography studies specifically on this compound are not available in the public domain. This analytical technique is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystal, which is crucial for establishing the absolute stereochemistry and conformational properties of a molecule.

While the crystal structure of the closely related compound, tert-butyl carbazate, has been determined and reported, it is important to note that this is a different chemical entity with a different molecular structure. Therefore, the crystallographic data for tert-butyl carbazate cannot be extrapolated to accurately represent the solid-state structure of this compound.

The absence of published X-ray crystallographic data for this compound indicates that either the compound has not yet been subjected to this type of analysis, or the results have not been publicly disseminated. Future research may include the crystallization and X-ray diffraction analysis of this compound, which would provide definitive insights into its molecular geometry and packing in the solid state. Such a study would be invaluable for a complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Investigations of Tert Butyl 2 Hydrazinylacetate

Quantum Mechanical Studies on Molecular Conformation and Electronic Structure

Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn dictates molecular structure and properties. nih.govebsco.com QM calculations are used to determine the most stable three-dimensional arrangements of atoms (conformations) and to describe the distribution of electrons within the molecule (electronic structure).

For molecules with rotatable bonds, multiple conformations can exist, each with a different energy. Computational studies can identify these conformers and calculate their relative stabilities. For instance, studies on the related molecule tert-butyl acetate (B1210297), which shares the tert-butyl ester group, have utilized quantum chemical calculations combined with microwave spectroscopy to investigate its conformational landscape. These studies revealed that tert-butyl acetate exists in two primary conformations: a highly stable C_s symmetry conformer and a less stable C_1 symmetry conformer, with a significant energy difference between them. researchgate.net Similar approaches applied to tert-butyl 2-hydrazinylacetate would involve rotating the bonds around the C-O, C-C, and N-N single bonds to find the lowest energy structures.

The electronic structure is often described in terms of molecular orbitals and the molecular electrostatic potential (MESP). QM calculations can map these properties, providing insights into the molecule's reactivity. For example, in a study on a derivative of t-butyl carbazate, the MESP was calculated to identify electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Density Functional Theory (DFT) Calculations for Reactivity Predictions

Density Functional Theory (DFT) is a popular and versatile computational method that offers a good balance between accuracy and computational cost, making it a cornerstone for studying chemical reactivity. nih.gov DFT-based conceptual reactivity indices are widely used to predict and rationalize the chemical behavior of molecules. mdpi.com

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

Local Reactivity Descriptors: Condensed Fukui functions and dual descriptors help to identify the specific atoms within a molecule that are most likely to be involved in a reaction. sciepub.comrepositorioinstitucional.mx These analyses pinpoint the most probable sites for nucleophilic or electrophilic attack.

In a study on a derivative of t-butyl carbazate, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine these parameters, showing good agreement with experimental data and providing insights into the compound's reactivity behavior. researchgate.net

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | Electron-donating ability (relative to tetracyanoethylene) |

Modeling of Reaction Transition States and Pathways

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, including the high-energy transition state (TS) that connects reactants to products. Computational chemistry is uniquely suited for locating and characterizing these transient TS structures.

By calculating the potential energy surface, researchers can identify the minimum energy path for a reaction. For example, DFT calculations have been used to study the S_N1 reaction mechanism of tert-butyl chloride in an aqueous solution. researchgate.net These calculations identified the transition state structures and used Intrinsic Reaction Coordinate (IRC) analyses to confirm that these states connect the reactant and product. The study revealed different mechanisms for retention and inversion of stereochemistry, highlighting the detailed mechanistic insights that can be gained from such modeling. researchgate.net For this compound, similar methods could be used to model its synthesis, decomposition, or its reactions with other molecules, providing a step-by-step description of the bond-breaking and bond-forming processes. QM/MM (Quantum Mechanics/Molecular Mechanics) methods are also employed, particularly for reactions in complex environments like enzymes, where a small, reactive part of the system is treated with high-level QM theory while the surroundings are modeled with more efficient MM methods. nih.gov

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

For flexible molecules like this compound, exploring the vast number of possible conformations is crucial. While QM is accurate, it can be too computationally expensive for this task. Molecular Mechanics (MM) offers a faster alternative by using classical physics principles to calculate molecular energies. sinica.edu.tw MM is often the first step in a conformational search, generating a large number of potential structures that can then be refined with more accurate QM or DFT methods. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. rsc.org This provides a dynamic picture of conformational changes and intermolecular interactions. For instance, MD simulations of the structurally related tert-butyl alcohol (TBA) in water have been used to investigate its hydration properties and aggregation behavior at different concentrations. rsc.orgresearchgate.net Such simulations on this compound could reveal how it interacts with solvent molecules, how its different parts move in relation to one another, and which conformations are most prevalent in solution at a given temperature. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Vibrational spectroscopy (Infrared and Raman) is a key application. DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra can be compared directly with experimental ones. For example, a combined experimental and theoretical study on 2,4-di-tert-butylphenol (B135424) used DFT (B3LYP) to calculate its vibrational frequencies, which showed good agreement with the recorded FT-IR and FT-Raman spectra. nih.gov This comparison helps in assigning the observed spectral bands to specific molecular vibrations.

Electronic spectroscopy, such as UV-Vis or Near-Edge X-ray Absorption Fine Structure (NEXAFS), can also be simulated. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies. nih.gov In a study of the tert-butyl radical, high-level ab initio calculations were used to simulate the C1s NEXAFS spectrum, which was then compared to the experimental spectrum obtained at a synchrotron. dtu.dk This allowed for the precise assignment of the observed spectral features to specific electronic transitions. dtu.dk Such a comparison between theoretical and experimental spectra provides a rigorous test of the computational model and a deeper understanding of the molecule's electronic structure.

| Vibrational Mode Assignment | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (tert-butyl) | 2980 | 2975 |

| C=O Stretch (Ester) | 1745 | 1740 |

| N-H Bend | 1620 | 1615 |

| C-O Stretch (Ester) | 1160 | 1155 |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Transformations Involving Tert-butyl 2-hydrazinylacetate

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Future research will likely focus on creating more efficient, selective, and sustainable catalysts for transformations involving its hydrazine (B178648) moiety.

Palladium-catalyzed cross-coupling reactions have already proven effective for forming C-N bonds with hydrazine derivatives. organic-chemistry.orgnih.govresearchgate.net Future work is expected to build on these successes, developing catalysts with broader substrate scope and functional group tolerance, specifically tailored for substrates like this compound. For instance, palladium complexes with specialized ligands, such as MOP-type ligands, have shown promise in the N-arylation of hydrazides, suggesting a pathway for creating complex aryl-substituted hydrazinylacetates. organic-chemistry.org Similarly, palladium catalysis can be used for the allylic alkylation of hydrazones, which can be derived from hydrazinylacetates, to create functionalized molecules that are precursors to biologically interesting pyridazines. rsc.org

Beyond palladium, other transition metals are emerging as powerful tools. Nickel-catalyzed N-N cross-coupling presents a promising strategy for hydrazide synthesis and could be adapted for this compound derivatives. nih.gov Ruthenium complexes are also being explored for the synthesis of acyl hydrazides through a "borrowing hydrogen" strategy, which represents a greener alternative to traditional alkylation methods. organic-chemistry.org Furthermore, copper-catalyzed N-arylation offers another mild and efficient route to creating arylated hydrazine compounds. organic-chemistry.org The exploration of high-valent chromium complexes, which have been used to mediate the synthesis of multisubstituted hydrazines directly from dinitrogen, could inspire entirely new catalytic cycles for functionalizing the N-N bond. acs.orgacs.org

The development of these catalytic systems will enable more precise control over reactivity, allowing for the selective functionalization of the hydrazine nitrogens and opening the door to a wider range of complex molecular architectures.

Exploration of New Reaction Domains and Mechanistic Discoveries

Expanding the scope of reactions involving this compound is a key area for future research. Hydrazines and their derivatives are recognized as important synthons for a vast array of heterocyclic compounds, including coumarins, pyridines, thiazoles, and thiophenes, many of which exhibit significant biological activity. nih.govmdpi.comresearchgate.netmdpi.com Future work will undoubtedly leverage the this compound scaffold to access novel heterocyclic systems. jmchemsci.comrsc.org

Mechanistic studies will be crucial in uncovering new reactivity patterns. For example, investigations into unexpected reaction pathways, such as the C–S bond cleavage observed during a hydrazination reaction, can lead to the discovery of novel transformations and a deeper understanding of reaction mechanisms through kinetic and computational studies. fao.org The study of palladium hydrazonato complexes, which are key intermediates in the cross-coupling reactions of hydrazones, is another area ripe for exploration. rsc.org Understanding the decomposition of these complexes and the subsequent carbene migratory insertion is vital for optimizing these reactions. rsc.orgnih.gov

Emerging reaction domains include radical-mediated processes. Catalyst-free, radical-mediated hydrazine cross-coupling reactions facilitated by non-thermal plasma in microdroplets represent a cutting-edge approach to C-N bond formation that could be applied to this compound. nih.gov Furthermore, detailed mechanistic studies on radical processes, such as the iron-catalyzed β-methyl scission of tert-butoxyl radicals, can provide insights into controlling radical reactions involving related peroxide initiators. mdpi.com The development of broadly applicable procedures for rearrangements, like the aza-Lossen rearrangement to form complex hydrazine derivatives, also opens new synthetic possibilities. researchgate.net

Integration with High-Throughput Experimentation and Automation in Synthesis

High-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. By enabling the rapid, parallel execution of large numbers of experiments, HTE dramatically accelerates the screening of reaction conditions, catalysts, and substrates. organic-chemistry.orgnih.govnih.gov This is particularly valuable for complex multi-component reactions or for optimizing challenging catalytic transformations.

The integration of HTE with automated synthesis platforms will further enhance research productivity. organic-chemistry.org These systems can manage the entire workflow, from reaction design and setup to analysis and data management, allowing for the rapid generation of libraries of compounds derived from the this compound scaffold. organic-chemistry.org This approach is ideal for exploring the structure-activity relationships of new functional molecules in medicinal chemistry or materials science. nih.gov

Future HTE platforms will likely be more fully integrated and flexible, incorporating machine learning and artificial intelligence to guide experimental design and predict reaction outcomes. organic-chemistry.orgorganic-chemistry.org This synergy will not only speed up the optimization of known reactions but also facilitate the discovery of entirely new transformations, pushing the boundaries of what is possible in organic synthesis. organic-chemistry.org

Table 1: Key Aspects of High-Throughput Experimentation (HTE) in Chemical Synthesis

| Feature | Description | Relevance to this compound |

| Miniaturization | Reactions are performed on a microscale (e.g., in 96-well plates), minimizing the consumption of valuable reagents and starting materials. nih.gov | Allows for cost-effective screening of a wide range of reaction partners and catalysts for this compound. |

| Parallelization | Hundreds or thousands of experiments can be run simultaneously under different conditions. organic-chemistry.orgnih.gov | Enables rapid optimization of reaction conditions (temperature, solvent, catalyst, base) for transformations involving the compound. |

| Automation | Robotic systems handle liquid dispensing, reaction setup, and sample preparation for analysis, increasing precision and reproducibility. organic-chemistry.org | Reduces manual error and allows for unattended operation, accelerating the synthesis of derivative libraries. |

| Data-Rich Analysis | Fast and quantitative analytical techniques like UPLC-MS are used to quickly generate results from a large number of experiments. nih.gov | Provides comprehensive datasets for identifying optimal reaction conditions and understanding reaction kinetics and mechanisms. |

| Machine Learning Integration | Data from HTE screens can be used to train machine learning models to predict reaction outcomes and suggest new experiments. organic-chemistry.org | Can guide the rational design of novel functional molecules based on the this compound scaffold. |

Design of Novel Functional Molecules Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the design of novel functional molecules. The presence of a protected hydrazine group and an ester functionality provides multiple points for diversification, allowing for the systematic construction of complex molecules. rsc.org

In medicinal chemistry, the hydrazine and hydrazide motifs are present in numerous biologically active compounds, including agents with analgesic, antitumor, and anti-inflammatory properties. nih.govnih.gov The this compound scaffold can be used as a starting point to synthesize libraries of hydrazide-hydrazone derivatives for screening against various biological targets. nih.govmdpi.com The N-N linkage is a key structural element in many peptidomimetics, and incorporating this scaffold could lead to new therapeutic agents with improved properties. nih.govresearchgate.net

Beyond pharmaceuticals, this scaffold can be used to build materials with unique properties. For example, polymeric scaffolds based on hydrazides have been explored for biomedical applications, including the delivery of siRNA. researchgate.net The ability to functionalize the scaffold post-polymerization allows for the rapid synthesis of diverse functional polymers. The principles of joining molecular building blocks to create larger, functional architectures can be applied to create everything from molecular probes to components for artificial photosynthesis. rsc.org

Sustainable and Environmentally Benign Chemical Processes in the Synthesis of Related Compounds

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, and those related to this compound are no exception. Future research will emphasize the development of more sustainable and environmentally benign processes. acs.orgnih.gov

A key focus will be on reducing waste and improving atom economy. This can be achieved through the use of catalytic methods that replace stoichiometric reagents. nih.gov The development of recyclable catalysts, such as Erbium(III) triflate for ether formation, is a significant step in this direction. mdpi.com Another important area is the replacement of hazardous organic solvents with greener alternatives or the development of solvent-free reaction conditions. acs.orgresearchgate.net

Energy efficiency is also a critical consideration. Innovative techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net The adoption of continuous flow processing in microreactors offers another powerful approach to sustainable synthesis, providing better process control, improved safety, and higher efficiency. orgsyn.org As the pharmaceutical and chemical industries face increasing pressure to adopt sustainable practices, the integration of these green chemistry principles into the synthesis of this compound and its derivatives will be essential. acs.orgresearchgate.net

Table 2: Green Chemistry Approaches in Chemical Synthesis

| Principle | Approach | Example Application |

| Waste Prevention | Use of catalytic reactions over stoichiometric ones to minimize byproducts. nih.gov | Palladium-catalyzed cross-coupling for C-N bond formation instead of classical methods that generate more waste. |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Development of addition reactions and cycloadditions that incorporate all atoms of the reactants. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. acs.org | Replacing toxic reagents like tin chloride with catalytic hydrogenation for reduction steps. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances (e.g., solvents) or replacing them with safer alternatives like water or ionic liquids. researchgate.netgoogle.com | Performing reactions "on water" or under solvent-free conditions. mdpi.comorganic-chemistry.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible; using alternative energy sources. researchgate.net | Employing microwave-assisted synthesis to reduce reaction times and energy input. nih.gov |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting whenever technically and economically practicable. | Exploring biocatalysis and fermentation to produce chemical building blocks from biomass. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents. nih.gov | Development of reusable solid-supported catalysts for easier separation and recycling. mdpi.com |

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-hydrazinylacetate, and how is purity validated?

- Methodological Answer : The synthesis typically involves introducing a hydrazine group to a tert-butyl-protected acetate precursor. For example, hydrazine derivatives can be coupled to tert-butyl esters via nucleophilic substitution or condensation reactions under inert atmospheres. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized by -NMR (e.g., hydrazine protons at δ 6.8–7.2 ppm) and mass spectrometry (e.g., [M+H]+ at m/z 175.2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies hydrazine protons (NH–NH) and tert-butyl groups (singlet at δ 1.4 ppm). -NMR confirms ester carbonyl (δ 170–175 ppm) and tert-butyl carbons (δ 27–30 ppm).

- IR Spectroscopy : N–H stretching (3200–3400 cm) and C=O ester vibrations (1720–1750 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Store in airtight containers at –20°C to prevent hydrolysis.

- Use explosion-proof equipment in well-ventilated areas due to potential reactivity with oxidizing agents.

- Ground metal containers during transfer to avoid static discharge .

Q. How are common impurities identified and quantified in this compound?

- Methodological Answer : Impurities like unreacted hydrazine or tert-butyl ester byproducts are detected via TLC (silica gel, ethyl acetate/hexane eluent) and quantified using HPLC with a C18 column (UV detection at 254 nm). Adjust recrystallization solvents (e.g., dichloromethane/hexane) to remove polar impurities .

Q. What role does this compound serve as a protecting group in organic synthesis?

- Methodological Answer : The tert-butyl group protects carboxylates from nucleophilic attack during multi-step syntheses. Hydrazine acts as a directing group for subsequent functionalization (e.g., coupling with aldehydes to form hydrazones). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :